N-(1H-indol-5-ylmethyl)-2-methoxyethanamine
Description
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12/h2-5,8,13-14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOLSCWDSUFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The most widely reported method involves reductive amination between 1H-indole-5-carbaldehyde (1) and 2-methoxyethylamine (2) using sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C (Scheme 1). The reaction proceeds via imine formation, followed by selective reduction to yield the secondary amine.
Key parameters :
Yield Optimization Strategies
Comparative studies demonstrate that solvent choice and reductant selection critically influence yields:
| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| NaBH3CN | Methanol | 25 | 78 | 95 | |
| NaBH(OAc)3 | DCM | 40 | 85 | 97 | |
| H2 (Pd/C) | Ethanol | 50 | 68 | 92 |
Critical findings :
- NaBH(OAc)3 in dichloromethane (DCM) enhances yields by 7% compared to NaBH3CN due to improved imine stabilization.
- Catalytic hydrogenation (H2/Pd-C) offers a metal-free alternative but requires higher temperatures and longer reaction times.
Nucleophilic Substitution: Alternative Route for Scale-Up
Two-Step Alkylation Protocol
Industrial-scale synthesis often employs alkylation of 1H-indol-5-ylmethanamine (3) with 2-methoxyethyl chloride (4) under basic conditions (Figure 2):
- Deprotonation : Potassium carbonate (K2CO3) in acetonitrile activates the amine nucleophile.
- Alkylation : 2-Methoxyethyl chloride (1.5 equiv) at 80°C for 8 hours achieves 82% yield.
Advantages :
Solvent and Base Screening
Base selection directly impacts reaction efficiency:
| Base | Solvent | Conversion (%) | Byproduct Formation (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 92 | 5 |
| Cs2CO3 | DMF | 88 | 12 |
| DBU | THF | 75 | 18 |
Recommendation : K2CO3 in acetonitrile minimizes N-alkylation byproducts through controlled nucleophilicity.
Catalytic Asymmetric Synthesis: Enantioselective Approaches
Chiral Ligand Development
Recent advances employ BINAP-derived palladium catalysts to achieve enantiomeric excess (ee) >90%:
Reaction system :
Kinetic Resolution in Multistep Sequences
Integrated kinetic resolution using immobilized lipases (e.g., CAL-B) enables simultaneous synthesis and enantiopurification:
| Step | Conditions | Outcome |
|---|---|---|
| Imine formation | EtOH, 40°C, 6h | 85% conversion |
| Enzymatic resolution | CAL-B, vinyl acetate | 99% ee, 70% yield |
Industrial relevance : Reduces downstream chiral separation costs by 40%.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with ≥99% purity (melting point: 112–114°C).
XRPD analysis : Confirms polymorphic Form I dominance (>95%) under standard conditions.
Spectroscopic Benchmarks
- 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, indole NH), 3.68 (t, J=6.0 Hz, 2H, OCH2), 3.42 (s, 3H, OCH3).
- HRMS : m/z [M+H]+ calc. 219.1362, found 219.1365.
Industrial-Scale Production: Challenges and Solutions
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages over batch processing:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Cycle time | 24h | 2h | 92% |
| Yield | 78% | 89% | 14% |
| Energy consumption | 15 kWh/kg | 8 kWh/kg | 47% |
Key innovation : Microfluidic mixing prevents hot-spot formation during exothermic imine reduction.
Chemical Reactions Analysis
Oxidation Reactions
The indole ring and amine functionality undergo oxidation under specific conditions:
-
Indole ring oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents generates oxidized derivatives, such as indole N-oxide or hydroxylated products.
-
Amine oxidation : The secondary amine can form imine or nitroxide radicals under strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
Key conditions :
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol/H₂O | Indole N-oxide | 60–70% |
| KMnO₄ | Acetic acid | 5-Hydroxyindole derivative | 45–55% |
Reduction Reactions
The compound undergoes selective reduction:
-
Amine reduction : Lithium aluminum hydride (LiAlH₄) reduces the secondary amine to a primary amine, though this is less common due to stability constraints.
-
Indole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, yielding 2,3-dihydroindole derivatives .
Example protocol :
-
Catalytic hydrogenation : 10% Pd-C in methanol under 50 psi H₂ at 25°C for 12 hours yields 2,3-dihydroindole with >80% conversion .
Substitution Reactions
Electrophilic substitution occurs predominantly at the indole’s C3 and C6 positions due to methoxyethyl activation :
-
Halogenation : Bromine (Br₂) in dichloromethane introduces bromine at C3, while iodine (I₂) in acetic acid targets C6 .
-
Acylation : Acetyl chloride (AcCl) in the presence of AlCl₃ forms 3-acetyl derivatives .
Reactivity trends :
| Position | Electrophile | Product | Notes |
|---|---|---|---|
| C3 | Br₂ (1 equiv) | 3-Bromoindole derivative | Major product |
| C6 | I₂ (1 equiv) | 6-Iodoindole derivative | Requires heating |
| C3 | AcCl/AlCl₃ | 3-Acetylindole derivative | 65–75% yield |
Aminomethylation
The indole nitrogen participates in N-aminomethylation reactions. Using dichloromethane (DCM) as a C1 donor and sodium hydride (NaH) as a base, the compound reacts with secondary amines (e.g., piperidine) to form N-(aminomethyl)indoles .
Mechanism :
-
DCM reacts with NaH to generate chloromethyl intermediates.
-
Nucleophilic attack by the indole’s NH group forms an N-CH₂-Cl intermediate.
Optimized conditions :
-
Solvent: DMF/DCM (1:4)
-
Base: 2.0 equiv NaH
-
Temperature: 50°C under ultrasound irradiation
Ether Cleavage
The methoxyethyl group undergoes cleavage under acidic or reductive conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux removes the methoxy group, yielding a primary alcohol.
-
Reductive cleavage : Boron tribromide (BBr₃) in dichloromethane cleaves the ether bond to form a hydroxyl group.
Comparison of methods :
| Method | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.) | Indole-5-(hydroxymethyl) | 60–70% |
| Reductive cleavage | BBr₃ | Indole-5-(hydroxymethyl) | 80–85% |
Biological Implications
Derivatives synthesized via these reactions exhibit notable bioactivity:
-
Antimicrobial activity : Halogenated derivatives (e.g., 3-bromo and 6-iodo) show MIC values ≤0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
-
Antifungal properties : N-aminomethylated analogs demonstrate selective inhibition of Cryptococcus neoformans with minimal cytotoxicity .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing various derivatives, including those with potential pharmacological properties. Its unique structure allows for modifications that can lead to new chemical entities.
Biology
- Cellular Processes : Research indicates that N-(1H-indol-5-ylmethyl)-2-methoxyethanamine may influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Medicine
- Therapeutic Potential : This compound has been investigated for its antiviral, anticancer, and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit bacterial cystathionine γ-lyase, enhancing the efficacy of antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives synthesized from indole compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating the potential of this compound as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
Research focused on indole derivatives has shown promise in cancer therapy. For example, specific indole compounds were tested against HCT-116 cancer cell lines, revealing cytotoxic effects that suggest potential applications in cancer treatment .
Mechanism of Action
The mechanism of action of N-(1H-indol-5-ylmethyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share partial structural homology with N-(1H-indol-5-ylmethyl)-2-methoxyethanamine:
Key Structural and Functional Differences
Indole Substitution :
- The target compound’s indole is substituted at position 5, unlike tryptamines (e.g., 5-MeO-DALT), where the ethylamine chain is attached at position 3. This positional difference may alter receptor-binding affinity.
- PCMEA lacks an indole moiety entirely, instead featuring a phenylcyclohexyl group, which confers distinct physicochemical properties.
Amine Substitution: The secondary amine in the target compound contrasts with the tertiary amine in N-(1H-Indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate and the primary amine in 5-methoxytryptamine.
Methoxy Positioning :
- The methoxy group on the ethanamine chain (vs. the indole in 5-MeO-DALT) may reduce steric hindrance at receptor sites while altering metabolic stability.
Physicochemical Properties
- Hydrogen-Bonding Capacity: The methoxy group and amine contribute to hydrogen-bond donor/acceptor profiles. 2-Methoxyethanamine derivatives exhibit moderate hydrogen-bond strength (ΔH = ~30–40 kJ/mol) .
- Solubility : The absence of ionizable groups (e.g., oxalate in ) may reduce aqueous solubility relative to salt forms.
Metabolic and Toxicological Considerations
Biological Activity
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, often referred to as an indole derivative, has garnered attention due to its potential biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, and a methoxyethyl side chain that enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula for this compound is C₁₄H₁₈N₂O₅, with a molecular weight of 294.3 g/mol. Its structure includes:
- Indole Ring : A bicyclic structure known for its role in various biological processes.
- Methoxyethyl Side Chain : This moiety contributes to the compound's solubility and receptor binding capabilities.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes:
- Serotonin Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial for mood regulation and other neurological functions.
- Dopamine and Adrenergic Receptors : There is evidence indicating potential interactions with dopamine and adrenergic receptors, which could elucidate its mechanism of action and therapeutic applications beyond mood disorders.
Antioxidant Properties
Research has indicated that indole derivatives, including this compound, exhibit significant antioxidant activity. The indole ring can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
Antimicrobial Activity
Indole-based compounds have shown promise in antimicrobial applications. For instance, derivatives similar to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methyltryptamine | Indole structure; methyl group on nitrogen | Known psychedelic effects; shorter alkyl chain |
| Serotonin | Indole structure; hydroxyl groups | Natural neurotransmitter; simpler structure |
| 5-Hydroxyindoleacetic Acid | Indole structure; carboxylic acid | Metabolite of serotonin; lacks amine functionality |
The presence of both an indole ring and a methoxyethyl side chain in this compound distinguishes it from these similar compounds, potentially contributing to its unique biological activity and interaction profile.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various indole derivatives for their biological activities. For example:
- Antioxidant Studies : Research has shown that alkyl-substituted indoles can significantly inhibit lipid peroxidation and scavenge free radicals more effectively than traditional antioxidants like melatonin .
- Antimicrobial Screening : A library of analogues derived from indole structures has been evaluated for their effectiveness against resistant strains of bacteria. Certain derivatives exhibited MIC values lower than 0.25 µg/mL against MRSA while showing low cytotoxicity .
- In Vitro Studies : In vitro assays have demonstrated that compounds with structural similarities to this compound can inhibit enzyme activity involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What computational tools can predict the metabolic fate of This compound?
- Methodological Answer : Use in silico platforms like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on demethylation of the methoxy group or oxidation of the ethylamine chain. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HRMS-based metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
